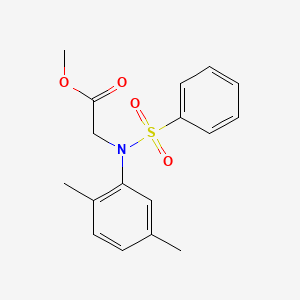
Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate, also known as MDMPG, is a chemical compound that has gained significant attention in scientific research in recent years. It is a glycine derivative that has been synthesized using various methods and has shown promising results in various applications.
Wirkmechanismus
The mechanism of action of Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate is not fully understood, but it is believed to act as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that cause inflammation and pain. Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate has also been shown to modulate the activity of ion channels in the brain, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects:
Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate has been shown to have significant biochemical and physiological effects in various animal models. It has been shown to reduce inflammation and pain in rats, and to have anticonvulsant effects in mice. Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate has also been shown to improve cognitive function in rats with induced Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate has several advantages for use in lab experiments, including its high yield and relatively low cost. However, it also has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate. One potential direction is the development of new drugs based on Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate for the treatment of neurodegenerative diseases and other conditions. Another direction is the study of the mechanism of action of Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate to better understand its effects on the body. Additionally, the synthesis of new derivatives of Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate may lead to compounds with improved properties and efficacy.
Synthesemethoden
Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate can be synthesized using various methods, including the reaction between 2,5-dimethylbenzene and phenylsulfonyl chloride in the presence of sodium hydroxide, followed by the reaction with glycine ethyl ester. Another method involves the reaction between 2,5-dimethylbenzene and phenylsulfonyl chloride in the presence of sodium hydroxide, followed by the reaction with glycine and methyl iodide. The yield of Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate using these methods is around 70-80%.
Wissenschaftliche Forschungsanwendungen
Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and material science. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the development of new drugs. Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-2,5-dimethylanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-9-10-14(2)16(11-13)18(12-17(19)22-3)23(20,21)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQKHEWPHXVTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2942203.png)
![(4-chlorophenyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone](/img/structure/B2942205.png)
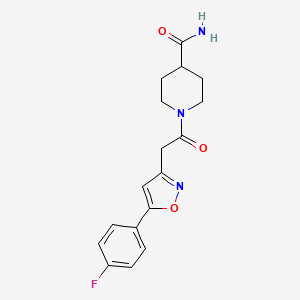
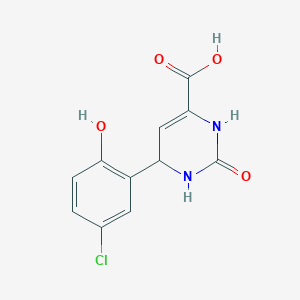
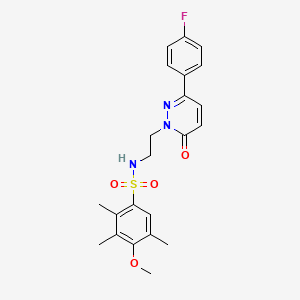
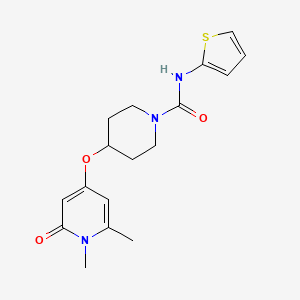
![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2942214.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2942215.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2942217.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2942219.png)
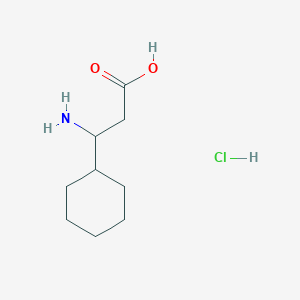
![17-Hydroxy-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2942223.png)
![3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone](/img/structure/B2942225.png)
![2-Chloro-3-[(4-methoxybenzyl)amino]naphthoquinone](/img/structure/B2942226.png)